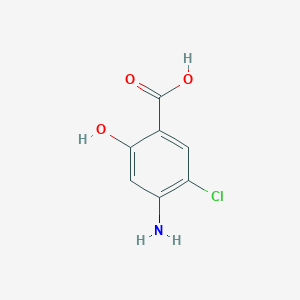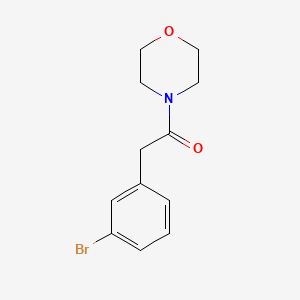
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid
Übersicht
Beschreibung
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of indan-2-carboxylic acid and is widely used in various research applications.
Wirkmechanismus
The mechanism of action of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid is not well understood. However, it is believed to act as a substrate or inhibitor of enzymes and proteins. It is also believed to interact with various receptors and ion channels in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have an impact on various biochemical and physiological processes in the body. It is believed to affect protein synthesis, enzyme activity, and receptor signaling. It is also believed to have an impact on various physiological processes such as inflammation, cell proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid in lab experiments is its versatility. It can be used as a building block in the synthesis of various peptides and peptidomimetics. It can also be used in the design and synthesis of novel drugs and drug candidates. However, one of the major limitations of using this compound is its cost. It is a relatively expensive compound and may not be feasible for large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid in scientific research. One of the major directions is in the development of novel drugs and drug candidates. It can be used in the design and synthesis of drugs for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another important direction is in the study of protein-protein interactions and enzyme-substrate interactions. It can be used in the development of new tools and techniques for studying these interactions. Finally, it can also be used in the synthesis of new materials with unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid is widely used in scientific research for various applications. One of the major applications of this compound is in the field of peptide synthesis. It is used as a building block in the synthesis of peptides and peptidomimetics. It is also used in the synthesis of cyclic peptides and macrocycles. Another important application of this compound is in the field of drug discovery. It is used in the design and synthesis of novel drugs and drug candidates. It is also used in the study of protein-protein interactions and enzyme-substrate interactions.
Eigenschaften
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O6/c1-29(2,3)38-28(36)32-30(26(33)34)15-18-12-13-20(14-19(18)16-30)31-27(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,25H,15-17H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTHGXOVPHBGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










amino}acetic acid](/img/structure/B3252134.png)





